molecular formula C12H16O B1610900 1-M-Tolyl-pentan-1-one CAS No. 20359-57-3

1-M-Tolyl-pentan-1-one

Cat. No. B1610900
CAS RN: 20359-57-3
M. Wt: 176.25 g/mol
InChI Key: IBUFXWULBFRPGY-UHFFFAOYSA-N
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Description

“1-M-Tolyl-pentan-1-one” is also known as "1-(3-methylphenyl)pentan-1-one" . It is a chemical compound with the molecular formula C12H16O . The average mass of this compound is 176.255 Da .


Molecular Structure Analysis

The molecular structure of “1-M-Tolyl-pentan-1-one” consists of a pentanone group attached to a methylphenyl group . The InChI code for this compound is 1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-M-Tolyl-pentan-1-one” include a molecular weight of 176.26 . The compound is a liquid at room temperature . Unfortunately, specific details such as boiling point, melting point, and solubility are not available in the sources I have access to .

Scientific Research Applications

Scientific Field: Medicinal Chemistry

Methods of Application: The complex of mesitylcopper and ®-DTBM segphos L 1 may function as effective catalysts for direct enantio-selective production of C–S bonds . Several 1,4-conjugate addition compounds were produced by successfully using a range of electron-rich and deficient α,β-unsaturated thio-amides as electrophilic substrates in toluene at 0 °C .

Results or Outcomes: The synthesis of antidepressant molecules through metal-catalyzed procedures has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

  • Chemical Properties: “1-M-Tolyl-pentan-1-one” is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .

  • Pharmacokinetics: Compounds similar to “1-M-Tolyl-pentan-1-one” are often studied in the field of pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

  • Medicinal Chemistry: These compounds can also be used in medicinal chemistry for the synthesis of various pharmaceutical drugs .

  • Research Use: “1-M-Tolyl-pentan-1-one” is available for purchase from various chemical suppliers for use in scientific research .

  • Chemical Properties: “1-M-Tolyl-pentan-1-one” is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .

  • Pharmacokinetics: Compounds similar to “1-M-Tolyl-pentan-1-one” are often studied in the field of pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

  • Medicinal Chemistry: These compounds can also be used in medicinal chemistry for the synthesis of various pharmaceutical drugs .

  • Research Use: “1-M-Tolyl-pentan-1-one” is available for purchase from various chemical suppliers for use in scientific research .

Safety And Hazards

According to the available safety data sheet, “1-M-Tolyl-pentan-1-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

1-(3-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUFXWULBFRPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496400
Record name 1-(3-Methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-M-Tolyl-pentan-1-one

CAS RN

20359-57-3
Record name 1-(3-Methylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20359-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S You, R Xiao, H Liu, M Cai - New Journal of Chemistry, 2017 - pubs.rsc.org
The first phosphine-free heterogeneous palladium-catalyzed carbonylative cross-coupling of aryl halides with triorganoindiums has been developed that proceeds smoothly under 1 or …
Number of citations: 14 pubs.rsc.org
H Ruizhi - 2018 - search.proquest.com
The catalytic isomerization of readily accessible alkenyl alcohols to the corresponding synthetically valuable carbonyl compounds is a fundamental reaction in organic synthesis. In this …
Number of citations: 2 search.proquest.com
A Tuley - 2015 - oaktrust.library.tamu.edu
The chemical modification of proteins has been a longstanding interest in the scientific community. In addition to the natural modifications necessary for life to function, unnatural …
Number of citations: 2 oaktrust.library.tamu.edu
Q Wang, S Li, CJ Hou, TT Chu, XP Hu - Tetrahedron, 2019 - Elsevier
A copper catalyzed asymmetric tandem double Michael addition of diethylzinc to α,β-unsaturated ketones followed by trapping with nitroolefins has been developed using chiral P,N-…
Number of citations: 9 www.sciencedirect.com

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